4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole, also known as Fluconazole Related Compound A, is an impurity found in the antifungal medication Fluconazole. Its chemical structure differs from Fluconazole by the absence of a fluorine atom at the 4th position of the molecule. This information can be found on various resources, including LGC Standards and Santa Cruz Biotechnology .
Although classified as an impurity, limited research suggests 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole might possess antifungal properties similar to Fluconazole. However, further studies are needed to confirm this and determine its efficacy and potential for clinical use. This information is available on the Santa Cruz Biotechnology website .
Research suggests that 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole can inhibit the activity of cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of various drugs and other substances in the body. Inhibition of these enzymes can potentially affect the metabolism of co-administered medications, leading to potential drug interactions. More research is needed to fully understand the clinical implications of this finding. This information is also available on the Santa Cruz Biotechnology website .
4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole is a synthetic compound derived from Fluconazole, a widely used antifungal medication. This compound features a triazole ring, which is significant in enhancing its biological activity and stability. The chemical formula for 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole is C15H14FN9O, with a molecular weight of approximately 355.33 g/mol. The structure includes a fluorine atom substitution that differentiates it from its parent compound, potentially influencing its pharmacological properties and interactions with biological targets .
The chemical reactivity of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole primarily involves nucleophilic substitutions and coordination with metal ions due to the presence of the triazole moiety. The triazole ring can participate in various reactions such as:
These reactions are crucial for understanding how the compound interacts within biological systems and can lead to the development of new therapeutic agents.
4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole exhibits antifungal properties similar to those of Fluconazole. Its mechanism of action involves inhibiting the enzyme lanosterol demethylase, which is essential for ergosterol synthesis in fungal cell membranes. This inhibition disrupts membrane integrity and function, leading to cell death. Additionally, studies suggest that this compound may have enhanced activity against certain resistant fungal strains due to its structural modifications .
The synthesis of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole typically involves several steps:
These methods ensure high yield and purity, essential for further biological testing and application .
The primary application of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole lies in pharmaceutical research as an antifungal agent. It is also used in:
Its unique properties make it a valuable compound for ongoing research into antifungal therapies .
Interaction studies have shown that 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole can interact with various biological macromolecules:
These interactions are critical for understanding both therapeutic efficacy and potential side effects when used in clinical settings .
Several compounds share structural similarities with 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Fluconazole | Triazole ring | First-line treatment for systemic fungal infections. |
| Itraconazole | Extended triazole structure | Broader spectrum of antifungal activity; used for more resistant infections. |
| Voriconazole | Triazole with additional aromatic rings | Effective against Aspergillus species; different pharmacokinetics. |
| Posaconazole | Multiple triazole rings | Enhanced activity against zygomycetes; used in immunocompromised patients. |
The uniqueness of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole lies in its specific fluorination and triazole substitution patterns that may confer enhanced antifungal activity against certain resistant strains compared to these other compounds .